molecular formula C31H30N2O12S3 B1684113 MT477

MT477

Cat. No.: B1684113
M. Wt: 718.8 g/mol
InChI Key: AQFSTZWCFIWEMA-UHFFFAOYSA-N
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Description

MT477, also known as dimethyl 5,6-dihydro-7-methoxy-5,5-dimethyl-6-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-1H-1-(4,5-dimethoxycarbonyl-1,3-dithiolo-2-spiro)thiopyrano[2,3-c]quinoline-2,3-dicarboxylate, is a novel thiopyranoquinoline compound. It has been identified as a potential anticancer agent through molecular topology screening. This compound exhibits high activity against protein kinase C isoforms and has shown promising results in inhibiting tumor growth in various human cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: MT477 is synthesized through a multi-step process involving the formation of the thiopyranoquinoline core structure. The synthetic route includes the following key steps:

  • Formation of the quinoline core.
  • Introduction of the thiopyrano ring.
  • Functionalization of the core structure with various substituents.

Industrial Production Methods: The industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: MT477 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups on the compound.

    Substitution: Substitution reactions can introduce new substituents to the core structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can potentially enhance its biological activity .

Scientific Research Applications

MT477 has a wide range of scientific research applications, including:

Mechanism of Action

MT477 exerts its effects through multiple molecular pathways:

Comparison with Similar Compounds

MT477 is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:

This compound stands out due to its dual mechanism of action, targeting both protein kinase C and Ras signaling pathways, making it a promising candidate for further development as an anticancer drug.

Properties

Molecular Formula

C31H30N2O12S3

Molecular Weight

718.8 g/mol

IUPAC Name

tetramethyl 6'-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]-7'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate

InChI

InChI=1S/C31H30N2O12S3/c1-30(2)25-19(14-9-8-10-15(41-3)21(14)33(30)18(36)13-32-16(34)11-12-17(32)35)31(20(26(37)42-4)22(46-25)27(38)43-5)47-23(28(39)44-6)24(48-31)29(40)45-7/h8-10H,11-13H2,1-7H3

InChI Key

AQFSTZWCFIWEMA-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C

Appearance

Solid powder

Purity

>98%

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MT477;  MT 477;  MT-477

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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